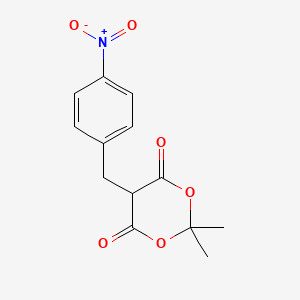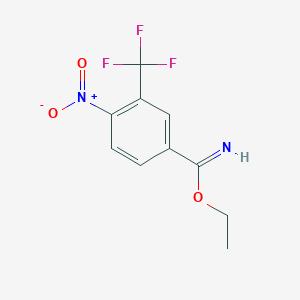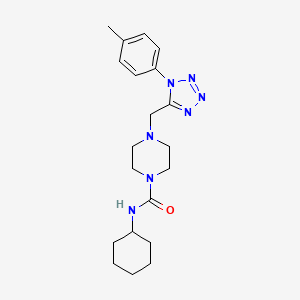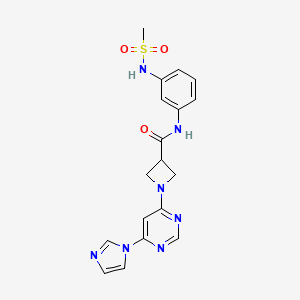
2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione” is a chemical compound with the molecular formula C13H13NO6 . It is also known by other names such as “2,2-dimethyl-5-[(4-nitrophenyl)methyl]-1,3-dioxane-4,6-dione” and "this compound,97%" .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The synthesis from commercially available starting materials included the preparation of 5,5-dimethyl-2,4-dioxohexanoic acid via Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate .Molecular Structure Analysis
The molecular structure of this compound includes a dioxane ring substituted with two methyl groups and a nitrobenzyl group . The InChI string for this compound is “InChI=1S/C13H13NO6/c1-13(2)19-11(15)10(12(16)20-13)7-8-3-5-9(6-4-8)14(17)18/h3-6,10H,7H2,1-2H3” and the canonical SMILES string is "CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)N+[O-])C" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 279.24 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has a topological polar surface area of 98.4 Ų and a complexity of 399 .Scientific Research Applications
Synthesis and Structural Characterization
2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, has been synthesized and structurally characterized. The synthesis and crystal structure of similar derivatives, including 5-(4-Nitrobenciliden)-2,2-dimethyl-1,3-dioxane-4,6-dione, have been described, with their structures refined using X-ray crystallography. These compounds are held together by van der Waals forces and C—H···O hydrogen bond interactions in the crystal (Novoa de Armas et al., 2000).
Crystal Structure Analysis
Another study focused on the synthesis and crystal structure of a similar compound, 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This work employed X-ray crystallographic techniques to determine the crystal structure, which is stabilized by weak intermolecular C-H···O hydrogen bonds (Wulan Zeng, 2014).
Molecular Conformation and Packing Arrangements
Research on C-Alkyl derivatives of Meldrum's acids, including compounds similar to this compound, highlights their role as building blocks in organic synthesis. The study revealed significant differences in molecular conformations and crystal packing arrangements due to various substituents, demonstrating their potential in designing molecular structures (Mierina et al., 2015).
Solvatochromic Behavior
A derivative of Meldrum's acid, 5-(4-N,N-dimethylaminobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, has been investigated for its solvatochromic behavior. This study describes the dye's preparation and compares its solvatochromism with that of an analogous derivative of barbituric acid, indicating potential applications in studying solvent interactions (Flores et al., 2004).
properties
IUPAC Name |
2,2-dimethyl-5-[(4-nitrophenyl)methyl]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-13(2)19-11(15)10(12(16)20-13)7-8-3-5-9(6-4-8)14(17)18/h3-6,10H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKSUOXPWYRNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2556260.png)
![5-[(2-Acetylphenoxy)methyl]-2-furoic acid](/img/structure/B2556262.png)
![2-[Cyclohex-3-en-1-ylmethyl-[(2-methyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2556263.png)
![N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2556266.png)



![N-(4-methylcyclohexyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2556271.png)
![6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556272.png)
![N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556274.png)
![1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2556276.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2556278.png)
